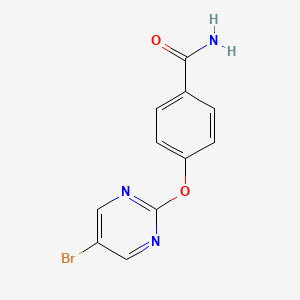
5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide, also known as BQ-123, is a selective endothelin A (ETA) receptor antagonist. It is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases, such as hypertension, heart failure, and renal dysfunction.
科学的研究の応用
5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have a protective effect on the cardiovascular system by reducing blood pressure and improving cardiac function in animal models of hypertension and heart failure. 5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide has also been shown to have a renoprotective effect by reducing proteinuria and improving renal function in animal models of renal dysfunction.
作用機序
5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide selectively blocks the ETA receptor, which is responsible for the vasoconstrictive and proliferative effects of endothelin-1 (ET-1). By blocking the ETA receptor, 5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide reduces the vasoconstrictive effect of ET-1, leading to vasodilation and a reduction in blood pressure. 5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide also inhibits the proliferative effect of ET-1, which is involved in the pathogenesis of various diseases, such as pulmonary hypertension and cancer.
Biochemical and physiological effects:
5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide has been shown to have several biochemical and physiological effects. It reduces blood pressure by inducing vasodilation and inhibiting the vasoconstrictive effect of ET-1. 5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide also improves cardiac function by reducing myocardial fibrosis and hypertrophy. In addition, 5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide has a renoprotective effect by reducing proteinuria and improving renal function. 5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide has also been shown to have an anti-inflammatory effect by reducing the expression of pro-inflammatory cytokines.
実験室実験の利点と制限
5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It is also selective for the ETA receptor, which allows for the specific study of the ETA receptor signaling pathway. However, 5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide has some limitations for lab experiments. It has a short half-life, which requires frequent dosing in animal models. In addition, 5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide has poor solubility in aqueous solutions, which limits its use in some experimental settings.
将来の方向性
5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide has several potential future directions for research. It can be further studied for its potential therapeutic applications in various diseases, such as pulmonary hypertension and cancer. 5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide can also be used as a tool to study the ETA receptor signaling pathway and its role in disease pathogenesis. Furthermore, 5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide can be modified to improve its pharmacokinetic properties, such as its half-life and solubility, to enhance its therapeutic potential.
合成法
The synthesis of 5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide involves the reaction of 5-hydroxy-3-pyridinecarboxylic acid with 2-bromoethylpyridine-4-carboxylate in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the purification of the crude product using column chromatography.
特性
IUPAC Name |
5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c17-12-7-11(8-15-9-12)13(18)16-6-3-10-1-4-14-5-2-10/h1-2,4-5,7-9,17H,3,6H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWLRQOMPGINQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCNC(=O)C2=CC(=CN=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-Fluoro-4-methoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B7577409.png)
![3-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B7577420.png)
![5-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B7577433.png)


![N-[2-(4-methoxyphenyl)ethyl]-2-piperidin-4-yloxyacetamide](/img/structure/B7577454.png)
![4-[[4-(Ethylaminomethyl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7577460.png)
![4-[(4-Bromopyrazol-1-yl)methyl]pyridine-2-carbonitrile](/img/structure/B7577463.png)





